8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
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Overview
Description
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol is a chemical compound that belongs to the class of benzo[5,6]cyclohepta[1,2-b]pyridines This compound is structurally related to loratadine, a well-known antihistamine used to treat allergies
Preparation Methods
The synthesis of 8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol involves several steps. One common synthetic route includes the following steps:
Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted benzaldehydes and pyridines.
Introduction of the bromine atom: Bromination of the core structure can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Final modifications:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Scientific Research Applications
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound can be used in studies related to receptor binding and signal transduction pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, leading to modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol can be compared with other similar compounds such as:
Loratadine: A well-known antihistamine with a similar core structure but different substituents.
Desloratadine: A metabolite of loratadine with enhanced potency and longer duration of action.
Rupatadine: Another antihistamine with a similar structure but different pharmacological properties.
Properties
Molecular Formula |
C20H23BrN2O |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
(2R)-13-bromo-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol |
InChI |
InChI=1S/C20H23BrN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3/t20-/m1/s1 |
InChI Key |
NGGFXEDMZJCHTJ-HXUWFJFHSA-N |
Isomeric SMILES |
CN1CCC(CC1)[C@]2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)O |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)O |
Origin of Product |
United States |
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